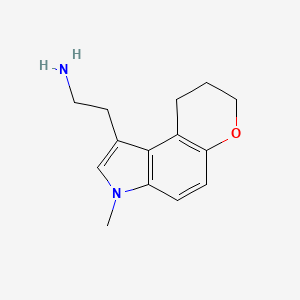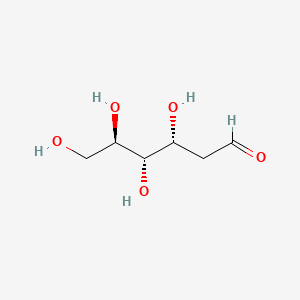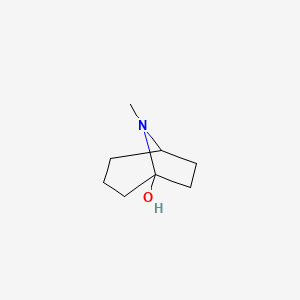
秘鲁酸
描述
Synthesis Analysis
A stereoselective synthesis of (+)-physoperuvine has been developed, utilizing a one-pot tandem aza-Claisen rearrangement and ring-closing metathesis reaction. This method effectively forms the key amino-substituted cycloheptene ring, demonstrating a novel approach to constructing this alkaloid's complex structure (Ahmed M. Zaed, Michael D. Swift, A. Sutherland, 2009).
科学研究应用
1. 生理信号研究中的秘鲁酸
虽然没有直接研究秘鲁酸,但它可以间接地与更广泛的生理信号研究领域联系起来。这包括对复杂生物医学信号的研究,如心血管和神经系统研究中的信号。PhysioBank 等资源提供了有关生理信号的大量数据,其中可能包括生物碱(如秘鲁酸)等各种化合物的效应 (Goldberger 等人,2000)。了解这些信号对于确定物质的生理影响至关重要,可能包括秘鲁酸。
2. 秘鲁酸合成与化学研究
秘鲁酸科学应用的一个重要方面是它的合成。秘鲁酸作为茄科秘鲁酸茄的一种莨菪烷生物碱,其立体选择性合成展示了该化合物在化学研究中的作用。串联氮杂-克莱森重排和闭环复分解反应等技术在合成这种生物碱中至关重要 (Zaed、Swift 和 Sutherland,2009)。此类研究对于探索秘鲁酸在各个科学领域的潜在应用至关重要。
3. 秘鲁酸在转化研究中的作用
虽然没有直接提及,但秘鲁酸在概念上可以与转化研究联系起来,转化研究弥合了基础科学和临床应用之间的差距。该领域通常涉及在不同层面研究生理过程,可能包括秘鲁酸等化合物的效应。目的是在临床环境中应用科学发现,其中可能包括秘鲁酸的治疗潜力 (Grady,2010)。
属性
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]octan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-9-7-3-2-5-8(9,10)6-4-7/h7,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWVNPXVPQOROM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332038 | |
| Record name | Physoperuvine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Physoperuvine | |
CAS RN |
60723-27-5 | |
| Record name | Physoperuvine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Physoperuvine and where is it found?
A1: Physoperuvine is a tropane alkaloid primarily found in the roots of Physalis peruviana Linne, also known as Cape gooseberry. [, ]
Q2: What is the chemical structure of Physoperuvine?
A2: Physoperuvine is a bicyclic compound with a hydroxyl group at the bridgehead position. Its structure was initially debated, but later confirmed through synthesis and X-ray crystallography. [, , , ]
Q3: Can you describe the stereochemistry of Physoperuvine?
A3: Physoperuvine exists as a single enantiomer. The absolute configuration of the naturally occurring compound is (–)-(S). [, , ]
Q4: How has Physoperuvine been synthesized?
A4: Numerous synthetic routes to Physoperuvine have been developed. Some notable approaches include:
- Utilizing a tandem aza-Claisen rearrangement and ring-closing metathesis reaction. []
- Exploiting the catalytic asymmetrization of meso-3,7-bis-siloxycycloheptene with a chiral rhodium(I) binap catalyst. []
- Employing asymmetric cycloadditions of dienes to chloronitroso compounds derived from carbohydrate ketones. [, ]
- Constructing the tropane ring system through a nitroso-cycloaddition strategy followed by intramolecular displacement. []
Q5: Are there any synthetic routes that provide specific stereocontrol over the final product?
A5: Yes, several methods offer stereoselective synthesis of Physoperuvine. For instance, the use of chiral rhodium catalysts enables the preparation of enantiomerically enriched (–)-(S)-Physoperuvine. [] Similarly, utilizing specific carbohydrate-derived chloronitroso compounds in cycloaddition reactions can selectively yield either (–) or (+) enantiomers of Physoperuvine. [, ]
Q6: What analytical techniques are typically employed to identify and quantify Physoperuvine?
A7: High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is a common method for the analysis of Physoperuvine and related tropane alkaloids in various matrices, including plant materials and food products. [, ]
Q7: Are there established methods for the simultaneous analysis of multiple tropane alkaloids, including Physoperuvine?
A8: Yes, methods utilizing HPLC-HRMS have been developed for the concurrent determination of up to 13 tropane alkaloids, encompassing Physoperuvine, in complex samples like tea and animal feed. [, ]
Q8: Have there been any reported cases of Physoperuvine contamination in food or feed?
A9: Yes, analyses of tea and animal feed have revealed the presence of Physoperuvine and other tropane alkaloids, often attributed to contamination with Solanaceae plants during cultivation or processing. [, ] This highlights the importance of monitoring these compounds in the food and feed chain.
Q9: What are the potential implications of Physoperuvine contamination in food and feed?
A10: Tropane alkaloids, including Physoperuvine, can exert anticholinergic effects, potentially leading to health issues if ingested in significant amounts. [] Therefore, monitoring and regulating their presence in food and feed is crucial to safeguard consumer health.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




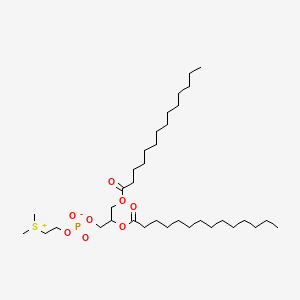
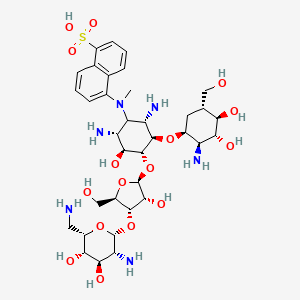

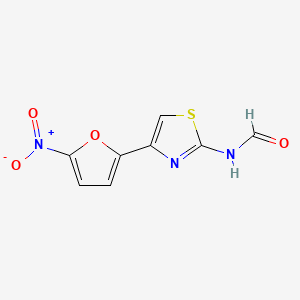
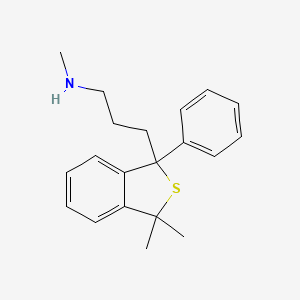

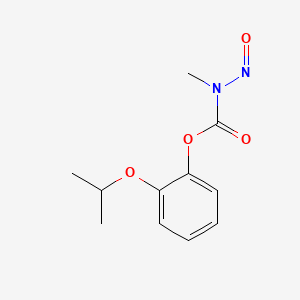

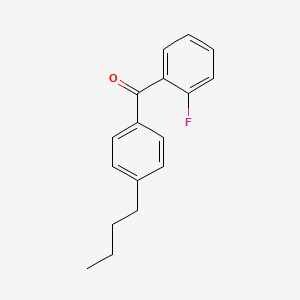

![[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-imidazol-1-ylphosphinic acid](/img/structure/B1219385.png)
